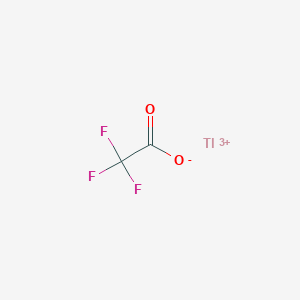

Thallium(3+); 2,2,2-trifluoroacetate

Description

Thallium(III) trifluoroacetate (TTFA, CAS 23586-53-0) is a thallium-based salt with the formula Tl(OOCCF₃)₃. It is a white crystalline powder with a molecular weight of 543.45 g/mol, a melting point of 169–213°C (decomposition), and insolubility in water but solubility in polar organic solvents like acetonitrile . TTFA is widely used as a strong oxidizing agent and electrophile in organic synthesis, particularly for iodination of aromatic amines, oxidative coupling of aryl halides, and synthesis of S-substituted cysteine peptides and disulfide-containing proteins .

Properties

Molecular Formula |

C2F3O2Tl+2 |

|---|---|

Molecular Weight |

317.40 g/mol |

IUPAC Name |

thallium(3+);2,2,2-trifluoroacetate |

InChI |

InChI=1S/C2HF3O2.Tl/c3-2(4,5)1(6)7;/h(H,6,7);/q;+3/p-1 |

InChI Key |

OQXTXRWOVUXVEN-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].[Tl+3] |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Thallium(III) Salts and Trifluoroacetic Acid Derivatives

The most common and direct method to prepare thallium(III) trifluoroacetate involves the reaction of thallium(III) oxide or thallium(III) hydroxide with trifluoroacetic acid or trifluoroacetic anhydride. This method yields Tl(O2CCF3)3 as a solid or solution depending on reaction conditions.

-

$$

\text{Tl}2\text{O}3 + 6 \text{CF}3\text{COOH} \rightarrow 2 \text{Tl(O}2\text{CCF}3)3 + 3 \text{H}_2\text{O}

$$ The reaction is typically performed under controlled temperature conditions (room temperature to mild heating) to ensure complete conversion and avoid decomposition.

The product is isolated by crystallization or precipitation from the reaction mixture, often in trifluoroacetic acid solvent to maintain stability.

Preparation via Oxidation of Thallium(I) Compounds in Trifluoroacetic Acid

An alternative route involves oxidizing thallium(I) salts (e.g., Tl(I) acetate or Tl(I) chloride) in the presence of trifluoroacetic acid and an oxidizing agent such as bromine or chlorine. This method allows in situ generation of thallium(III) trifluoroacetate.

The reaction proceeds through oxidation of Tl(I) to Tl(III) and ligand exchange with trifluoroacetate anions.

This approach is useful for generating fresh, reactive thallium(III) trifluoroacetate solutions for immediate use in organic synthesis.

Synthesis by Direct Thallation of Arenes Using Tl(III) Trifluoroacetate

Direct thallation of activated aromatic compounds with Tl(O2CCF3)3 in trifluoroacetic acid (TFAA) is a well-documented synthetic method to prepare arylthallium(III) bis(trifluoroacetate) complexes, which are closely related derivatives of thallium(III) trifluoroacetate.

Electron-rich arenes react rapidly at room temperature, forming thallium(III) adducts within minutes.

Less activated or deactivated arenes require prolonged heating or higher temperatures (up to 40°C or reflux in TFAA).

The reaction is visually monitored by precipitation of the thallium salt.

This method is valuable for regioselective functionalization and is a preparative route to organothallium(III) trifluoroacetate derivatives.

Preparation from Organomagnesium Reagents (Grignard Reagents)

Diarythallium trifluoroacetates can be synthesized by reacting thallium(III) trifluoroacetate with arylmagnesium halides (Grignard reagents).

The process involves initial formation of arylthallium intermediates followed by ligand exchange to introduce trifluoroacetate groups.

Yields are moderate (50–70%) and the reaction may require multiple steps due to the difficulty in exchanging halide ligands for trifluoroacetates.

This method is useful for preparing diaryl derivatives of thallium(III) trifluoroacetate for further synthetic applications.

Reaction Conditions and Parameters

| Preparation Method | Starting Materials | Solvent/Medium | Temperature | Reaction Time | Yield/Notes |

|---|---|---|---|---|---|

| Direct reaction of Tl2O3 with CF3COOH | Thallium(III) oxide, trifluoroacetic acid | Trifluoroacetic acid | Room temp to mild heat | Minutes to hours | High purity, isolated by crystallization |

| Oxidation of Tl(I) salts | Tl(I) acetate/chloride, oxidant (Br2) | Trifluoroacetic acid | Room temp | Short | In situ generation, reactive solutions |

| Direct thallation of arenes | Arenes, Tl(O2CCF3)3 | Trifluoroacetic acid | 20–40°C | Minutes to hours | Fast for activated arenes, slower for deactivated |

| Reaction with arylmagnesium halides | Tl(O2CCF3)3, ArMgBr | Ethanol, acetone | Room temp to reflux | Several steps | Moderate yield, multi-step ligand exchange |

Research Findings and Analysis

Thallium(III) trifluoroacetate is a strong oxidizing agent and electrophile that reacts readily with aromatic rings to form arylthallium(III) bis(trifluoroacetate) complexes, which are intermediates in many synthetic transformations.

The direct thallation reaction mechanism involves electrophilic aromatic substitution facilitated by the high electrophilicity of the Tl(III) center stabilized by trifluoroacetate ligands.

The reaction rate and regioselectivity depend strongly on the electronic nature of the aromatic substrate: electron-donating groups accelerate the reaction, while electron-withdrawing groups slow it down or require harsher conditions.

The stability of the resulting organothallium(III) trifluoroacetate complexes varies with substituents and reaction conditions; ortho-substituted derivatives may be stabilized by intramolecular coordination.

Oxidative coupling reactions using thallium(III) trifluoroacetate have been demonstrated to efficiently form biaryl compounds and heterocyclic dimers, highlighting the reagent's utility in complex molecule synthesis.

Electron paramagnetic resonance (EPR) studies on related thallium(III) trifluoroacetate-mediated polymerizations reveal radical intermediates and provide insight into mechanistic pathways.

Summary Table of Key Literature Data

Chemical Reactions Analysis

Thallium(3+); 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Substitution: It reacts directly with arenes to form organothallium(III) derivatives.

Difunctionalization: Alcohol solutions of this reagent can convert simple alkenes to glycol derivatives.

Common reagents and conditions used in these reactions include alcohol solutions and controlled temperatures to facilitate the desired transformations. Major products formed from these reactions include organothallium(III) derivatives and glycol derivatives .

Scientific Research Applications

Chemistry

-

Oxidizing Agent :

- Thallium(III) trifluoroacetate is widely used as an oxidizing agent in organic synthesis. It promotes oxidation reactions that are essential for forming disulfide bonds in peptides and proteins. This ability is crucial for stabilizing protein structures and functions.

- Synthesis of Peptides :

Biology

- Biochemical Reactions :

- Cellular Effects :

Industrial Applications

- Production of Fine Chemicals :

Case Study 1: Synthesis of Cysteine Peptides

A study demonstrated the effectiveness of Thallium(III) trifluoroacetate in synthesizing S-substituted cysteine peptides. The researchers found that using this compound significantly increased the yield of peptides containing disulfide bonds compared to traditional methods. The resulting peptides exhibited enhanced stability and biological activity, highlighting the compound's utility in peptide synthesis.

Case Study 2: Protein Folding Studies

In another investigation, scientists employed Thallium(III) trifluoroacetate to explore the folding mechanisms of a specific protein involved in cellular signaling. By manipulating the redox environment with this compound, they were able to observe changes in protein conformation and activity, providing valuable insights into protein dynamics under oxidative stress conditions.

Mechanism of Action

The mechanism by which thallium(3+); 2,2,2-trifluoroacetate exerts its effects involves its ability to act as an oxidizing agent. It reacts with various substrates to form organothallium(III) derivatives and other products. The molecular targets and pathways involved in these reactions include the formation of π-complexes with aromatic compounds, followed by their conversion into products .

Comparison with Similar Compounds

Chemical and Physical Properties

Key Observations :

- Electrophilicity : TTFA’s trifluoroacetate ligands amplify the electrophilicity of the Tl³⁺ center compared to thallium(III) acetate, making TTFA more reactive in aromatic substitution reactions .

- Thermal Stability : TTFA decomposes at higher temperatures (~213°C) than potassium trifluoroacetate, which melts at 150–160°C .

- Solubility: Unlike potassium trifluoroacetate, TTFA is insoluble in water, limiting its use to non-aqueous reaction systems .

Iodination of Anilines

TTFA enables regioselective para-iodination of aniline derivatives with 92–94% yield under mild conditions (room temperature, 2–10 min), outperforming other thallium salts like thallium(III) acetate, which requires harsher conditions . For example:

- TTFA + Aniline : Forms para-iodo-aniline as the major product (>90% yield), with minimal ortho or meta byproducts (<1%) .

- Thallium(III) Acetate : Lower electrophilicity leads to slower reaction rates and reduced regioselectivity .

Oxidative Coupling

TTFA efficiently promotes oxidative coupling of substituted aryl halides to symmetrical biaryls, a reaction less feasible with non-fluorinated thallium salts due to weaker oxidizing power .

Comparison with Palladium(II) Trifluoroacetate

While TTFA acts as a stoichiometric oxidant, palladium(II) trifluoroacetate serves as a catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura), highlighting the role of the metal center in determining function .

Key Observations :

Q & A

Q. What are the key physicochemical properties of Thallium(III) trifluoroacetate (TTFA) relevant to its handling in laboratory settings?

Q. What are the established synthetic routes for TTFA, and what precursors are typically employed?

Answer: TTFA is synthesized from thallium(III) oxide (Tl₂O₃) via reaction with trifluoroacetic acid (TFA) under anhydrous conditions . The reaction is typically conducted in a non-aqueous solvent (e.g., dichloromethane) to prevent hydrolysis. Yield optimization requires stoichiometric control and inert atmosphere (argon) to avoid Tl(III) reduction .

Q. What are the primary applications of TTFA in organic synthesis?

Answer: TTFA is a strong electrophilic reagent used for:

- Oxidative coupling of aryl halides to symmetrical biaryls (e.g., biphenyl derivatives) .

- Direct iodination/fluorination of aromatic amines without protecting groups, achieving >90% yields for para-substituted products .

- Synthesis of arylboronic acids and nitriles via electrophilic substitution .

Advanced Research Questions

Q. What mechanistic pathways explain TTFA’s role in oxidative coupling reactions?

Q. How do contradictory data on iodination yields arise under varying TTFA reaction conditions?

Answer: Discrepancies in yields stem from competing pathways:

- Short reaction times (2–10 min): High para-iodoaniline yields (92–94%) due to rapid electrophilic substitution .

- Prolonged incubation (>24 hr): Over-oxidation to azobenzene or unidentified byproducts .

- Low temperatures (0–10°C): Kinetic inhibition of electrophilic substitution, favoring unreacted starting material .

Methodological Recommendation: Use GC-MS or HPLC to monitor reaction progress and terminate at optimal conversion .

Q. What analytical techniques validate TTFA-mediated reaction outcomes and purity?

Answer:

- Elemental Analysis: Verify stoichiometry (e.g., C, H, N, Br in brominated products) .

- NMR Spectroscopy: Confirm structural integrity (e.g., ¹⁹F NMR for trifluoroacetate ligand stability) .

- GC-MS: Detect trace byproducts (e.g., azobenzene) using capillary columns (e.g., SP-1000) .

Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.